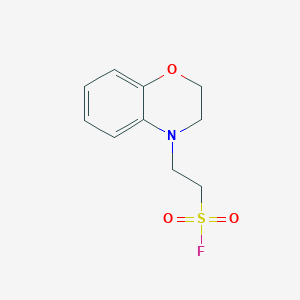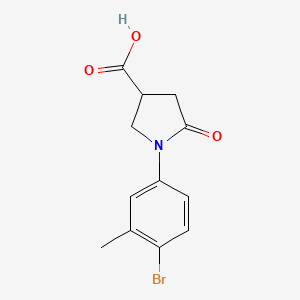![molecular formula C26H26N2O3S B2429739 (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide CAS No. 1031070-92-4](/img/structure/B2429739.png)
(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C26H26N2O3S and its molecular weight is 446.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of benzenesulfonamides, closely related to the compound , was synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. These compounds were found to significantly reduce the size of myocardial infarction in coronary occluded rats, indicating potential therapeutic applications in cardiovascular diseases. This study emphasizes the importance of the sulfonamide group in conferring biological activity, particularly in the context of cardiovascular protection (Oinuma et al., 1991).
Quantum Chemical and Molecular Dynamic Simulation Studies
The compound's structural analogs were examined for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research highlights the potential industrial applications of such compounds in protecting metal surfaces from corrosion, suggesting that further studies on the (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide could reveal similar protective capabilities (Kaya et al., 2016).
Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents
Derivatives of the compound were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies not only demonstrate the compound's therapeutic potential across a broad spectrum of diseases but also its minimal tissue damage in critical organs compared to controls, highlighting its safety profile (Küçükgüzel et al., 2013).
Electrochemical Applications
Research into related compounds, such as polypyrrole films, shows significant promise for electrochemical applications. These materials can be switched between conducting and insulating states, suggesting potential uses in electronic devices or smart materials, where the this compound could play a role due to its structural features (Diaz et al., 1981).
Selective COX-2 Inhibition
The compound's structural analogs were also explored for their selective inhibition of the COX-2 enzyme, which is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects. This line of research indicates the potential for derivatives of the this compound to serve as safer, effective anti-inflammatory agents (Hashimoto et al., 2002).
Propiedades
IUPAC Name |
(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c29-26-11-6-17-28(26)20-22-12-14-23(15-13-22)25-10-5-4-9-24(25)19-27-32(30,31)18-16-21-7-2-1-3-8-21/h1-5,7-10,12-16,18,27H,6,11,17,19-20H2/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVYFJGJEVMLOE-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3CNS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3CNS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2429659.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429664.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2429666.png)



![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)


![3-(2-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429677.png)

![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)